molecular formula C26H28N4O3S2 B12477964 4-(propan-2-yloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-(propan-2-yloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12477964
M. Wt: 508.7 g/mol
InChI Key: RECGNKBQNXHXBQ-UHFFFAOYSA-N
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Description

3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a thiophene ring, a piperazine moiety, and a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-isopropoxybenzoyl isothiocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea linkage can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperazine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar thiourea linkages, such as 1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea.

    Piperazine Derivatives: Compounds with piperazine moieties, such as 1-(4-fluorophenyl)piperazine.

    Thiophene Derivatives: Compounds with thiophene rings, such as 2-acetylthiophene

Uniqueness

3-(4-ISOPROPOXYBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of a thiophene ring, a piperazine moiety, and a thiourea linkage. This unique structure allows it to interact with multiple molecular targets, leading to a broad range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C26H28N4O3S2

Molecular Weight

508.7 g/mol

IUPAC Name

4-propan-2-yloxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C26H28N4O3S2/c1-18(2)33-22-11-5-19(6-12-22)24(31)28-26(34)27-20-7-9-21(10-8-20)29-13-15-30(16-14-29)25(32)23-4-3-17-35-23/h3-12,17-18H,13-16H2,1-2H3,(H2,27,28,31,34)

InChI Key

RECGNKBQNXHXBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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